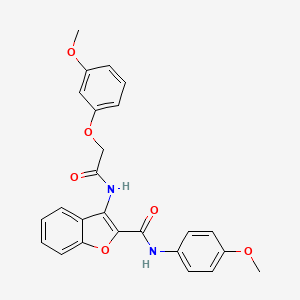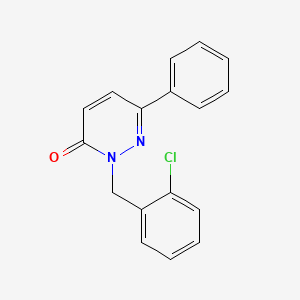
2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a phenyl group, a 2-chlorobenzyl group, and a ketone functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction . The 2-chlorobenzyl and phenyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the phenyl ring, and the 2-chlorobenzyl group . These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyridazine ring, the phenyl ring, and the 2-chlorobenzyl group . For example, the benzylic position in the 2-chlorobenzyl group could be particularly reactive, as benzylic positions are often sites of increased reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridazine ring and the 2-chlorobenzyl group could influence its solubility, while the presence of the phenyl ring could influence its stability .Applications De Recherche Scientifique
Photochemical Synthesis
2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one and its derivatives have been explored in the realm of photochemical synthesis, focusing on the development of polypyridine ruthenium(II) complexes. These complexes, characterized by various spectroscopic and analytical techniques, have shown potential for ligand interchange under photochemical conditions. This property is instrumental in the synthesis of complexes with a wide range of ligands, showcasing the versatility of these compounds in photochemical applications (Bonnet et al., 2003).
Electrocyclic Reactions
The compound has also been a subject of study in electrocyclic reactions, particularly in the synthesis of platinum(II) acetylide complexes. These complexes exhibit notable photophysical properties, such as bright emissions and efficient energy transfer processes, which are pivotal in photovoltaic and light-emitting applications. The studies provide insights into the molecular structure and electrochemical behaviors of these complexes, underscoring their potential in developing advanced materials for optical applications (Schneider et al., 2009).
Antiradical Activity
Research has also delved into the biological activities of derivatives of 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one. Specific derivatives have demonstrated antiradical properties against DPPH and ABTS radicals. These findings are critical in understanding the antioxidant potential of these compounds, which could have implications in pharmaceutical and nutraceutical development (Kulakov et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-15-9-5-4-8-14(15)12-20-17(21)11-10-16(19-20)13-6-2-1-3-7-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACLMKOEALTNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

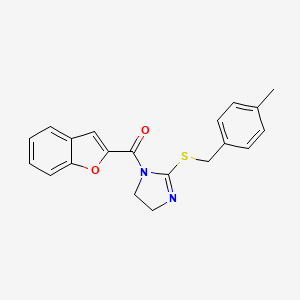

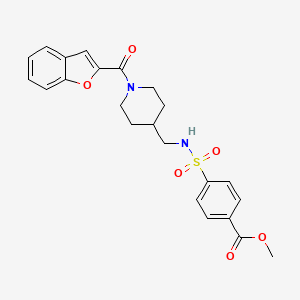
![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2839377.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2839378.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2839383.png)
![N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2839384.png)


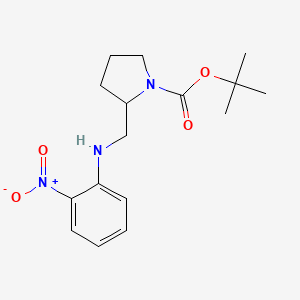
![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2839389.png)
